REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][OH:18])=[CH:12][CH:11]=2)[C:3]=1[N+:19]([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:19][C:3]1[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][OH:18])=[CH:12][CH:11]=2)=[N:5][C:6]([CH3:8])=[CH:7][C:2]=1[CH3:1]
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Name
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2-{4-[(4,6-dimethyl-3-nitro-2-pyridinyl)amino]phenyl}ethanol
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Quantity
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1.6 g
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Type
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reactant
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Smiles
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CC1=C(C(=NC(=C1)C)NC1=CC=C(C=C1)CCO)[N+](=O)[O-]
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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160 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
|
|
Smiles
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NC=1C(=NC(=CC1C)C)NC1=CC=C(C=C1)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |